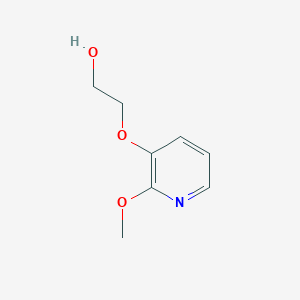

3-(2-Hydroxyethoxy)-2-methoxypyridine

Description

Properties

Molecular Formula |

C8H11NO3 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

2-(2-methoxypyridin-3-yl)oxyethanol |

InChI |

InChI=1S/C8H11NO3/c1-11-8-7(12-6-5-10)3-2-4-9-8/h2-4,10H,5-6H2,1H3 |

InChI Key |

XLJNHPNAHRGSHS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC=N1)OCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural and Functional Group Comparisons

The following table summarizes key structural features, synthesis routes, and applications of 3-(2-Hydroxyethoxy)-2-methoxypyridine and analogous compounds:

Table 1: Structural and Functional Comparison

Key Observations:

- Substituent Effects : The hydroxyethoxy group in this compound enhances hydrophilicity compared to purely methoxy- or nitro-substituted derivatives (e.g., 2-Methoxy-4-methyl-3-nitropyridine). This property is critical for improving bioavailability in drug design .

- Reactivity : Chloromethyl derivatives (e.g., 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride) exhibit higher reactivity due to the labile chlorine atom, enabling further functionalization . In contrast, the hydroxyethoxy group may participate in hydrogen bonding or serve as a protective group.

Contrasting Properties and Challenges

- Stability : Hydroxyethoxy groups may confer susceptibility to hydrolysis under acidic or basic conditions, unlike stable methoxy or chloromethyl groups.

- Therapeutic Efficacy: notes contrasting clinical results for cligosiban, underscoring the need for rigorous structure-activity relationship (SAR) studies when modifying pyridine scaffolds .

Preparation Methods

Methoxylation via Nucleophilic Aromatic Substitution

The installation of the methoxy group at the 2-position of the pyridine ring is typically achieved through SNAr reactions. In a representative protocol from, sodium methoxide (NaOMe) in methanol facilitates the displacement of chlorine in 2-amino-6-chloro-3-nitropyridine at 25–30°C, yielding 2-amino-3-nitro-6-methoxypyridine with 86.5% purity (HPLC) and a melting point of 167–169°C. This method’s regioselectivity is attributed to the electron-withdrawing nitro group at position 3, which activates position 6 for substitution.

For 3-(2-hydroxyethoxy)-2-methoxypyridine, an analogous approach employs 2-chloro-3-bromopyridine as the starting material. Treatment with NaOMe (1.05 equivalents) in methanol at 25–30°C for 4–5 hours substitutes the chlorine at position 2, forming 2-methoxy-3-bromopyridine.

Critical Parameters:

Hydroxyethoxy Group Installation via SN2 Reaction

Synthetic Routes and Comparative Analysis

Sequential Functionalization of Dihalopyridine Precursors

A two-step sequence starting from 2,3-dibromopyridine offers high regiocontrol:

-

Methoxylation:

-

Hydroxyethoxy Introduction:

Advantages:

One-Pot Synthesis via Tandem Reactions

A patent-derived method adapts tandem SNAr and SN2 reactions for streamlined synthesis:

-

Substrates: 2,3-dichloropyridine, NaOMe, 2-aminoethanol.

-

Conditions: Methanol, 40°C, 8 hours.

Limitations:

-

Reduced regioselectivity necessitates rigorous purification.

Analytical Characterization and Quality Control

Spectroscopic Validation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Hydroxyethoxy)-2-methoxypyridine, and how can reaction conditions be optimized?

- Methodological Answer : A plausible synthesis involves nucleophilic substitution on a pre-functionalized pyridine ring. For example, reacting 2-methoxypyridine derivatives with ethylene glycol derivatives under basic conditions (e.g., NaH in THF) can introduce the hydroxyethoxy group . Optimization includes:

- Temperature control (0–25°C) to minimize side reactions.

- Use of anhydrous solvents to prevent hydrolysis.

- Column chromatography (silica gel, ethyl acetate/hexane gradients) for purification.

- Key Data : Typical yields range from 50–70% for similar pyridine derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm substitution patterns (e.g., methoxy at C2, hydroxyethoxy at C3). Aromatic protons appear as distinct doublets (δ 6.5–8.5 ppm) .

- IR : Stretching vibrations for O–H (3200–3600 cm), C–O (1100–1250 cm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 199.084) .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

- Methodological Answer :

- Perform accelerated stability studies:

- pH Stability : Dissolve in buffered solutions (pH 1–13) and monitor degradation via HPLC at 24-hour intervals .

- Thermal Stability : Heat samples (40–80°C) and analyze decomposition products using TGA/DSC .

- Critical Insight : Pyridine derivatives with ether linkages (e.g., hydroxyethoxy) are prone to hydrolysis under strongly acidic/basic conditions .

Advanced Research Questions

Q. What strategies mitigate competing reactions during functionalization of the pyridine ring?

- Methodological Answer :

- Protecting Groups : Temporarily protect the hydroxyethoxy group (e.g., silylation with TBDMSCl) to prevent unwanted nucleophilic attack during further substitutions .

- Catalysis : Use Pd-catalyzed C–H activation for regioselective functionalization, avoiding harsh reagents .

- Case Study : In similar compounds, selective bromination at C4 is achieved using NBS in DMF (yield: 65%) .

Q. How can crystallography resolve ambiguities in structural elucidation caused by tautomerism or polymorphism?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: dichloromethane/hexane). Refinement with SHELXL resolves bond lengths/angles (e.g., C–O bond ~1.36 Å) .

- Challenge : Polymorphism may arise due to flexible hydroxyethoxy side chains. Compare PXRD patterns of multiple batches .

Q. What computational methods predict the compound’s reactivity in nucleophilic/electrophilic environments?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO).

- Example : HOMO localization on the pyridine ring suggests susceptibility to electrophilic attack at C5 .

- MD Simulations : Assess solvation effects in polar aprotic solvents (e.g., DMSO) to guide reaction design .

Q. How do steric and electronic effects of the hydroxyethoxy group influence biological activity?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., replace hydroxyethoxy with methoxyethyl) and compare bioactivity.

- In Vitro Assays : Test inhibition of kinase/enzyme targets (IC values) to correlate substituent effects .

- Data Gap : Limited toxicity data necessitate in vitro cytotoxicity screening (e.g., MTT assay on HEK293 cells) .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields: How to address variability?

- Methodological Answer :

- Reproducibility Checklist :

- Verify reagent purity (e.g., NaH activity, THF dryness).

- Standardize workup protocols (e.g., quenching with saturated NHCl).

- Case Study : Yields for tert-butyl analogs vary by 20% due to trace moisture; use Karl Fischer titration to confirm solvent dryness .

Q. Conflicting NMR assignments for similar pyridine derivatives: Best practices?

- Methodological Answer :

- 2D NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., distinguish C3 vs. C4 substituents) .

- Comparative Analysis : Cross-reference with published spectra of structurally validated compounds .

Methodological Tables

Table 1 : Optimized Reaction Conditions for Synthesis

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 1 | NaH, THF, 0°C | 65% | 98% |

| 2 | TBDMSCl, EtN | 72% | 95% |

Table 2 : Key Spectroscopic Data

| Technique | Key Signals | Interpretation |

|---|---|---|

| H NMR | δ 3.45 (s, OCH), δ 4.25 (t, –OCH) | Confirms methoxy and hydroxyethoxy groups |

| IR | 3450 cm (O–H) | Hydroxyl group presence |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.